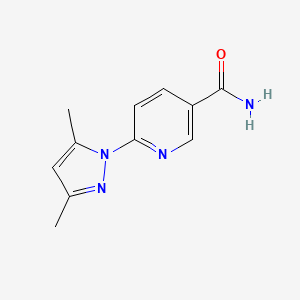

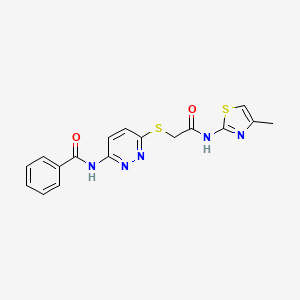

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

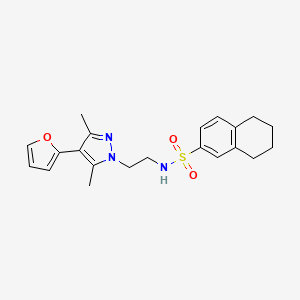

6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide is a chemical compound with the CAS Number: 1456275-77-6 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide .

Synthesis Analysis

The synthesis of compounds related to this compound involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The synthesis of 1,2,3,4,5,6-hexakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) benzene, a related compound, involves stirring a mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran at reflux for 2 hours .Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The structures consist of distorted octahedral arrangements with four carbonyl groups and two nitrogen atoms of the ligand around each metal atom .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12N4O/c1-7-5-8(2)15(14-7)10-4-3-9(6-13-10)11(12)16/h3-6H,1-2H3,(H2,12,16) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- The synthesis of novel 1,2,4-Oxadiazole heterocyclic compounds containing 2-H-Pyranopyridine-2-one moiety has been explored, demonstrating the potential for better hypertensive activity. This synthesis involves the preparation of various derivatives through treatment with aqueous ammonia solution and various acid chlorides to obtain 1,2,4-oxadiazole derivatives (Kumar & Mashelker, 2007).

Biological Evaluations

A study on pyrazolopyrimidines derivatives evaluated their anticancer and anti-5-lipoxygenase agents, revealing their potential for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

The antibacterial, anti-inflammatory, and antioxidant activities of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were investigated, showing moderate to good activities, which were supported by molecular docking analysis with cyclooxygenase enzyme (Sribalan et al., 2016).

Antituberculosis Activity

- Imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant potency against multi- and extensive drug-resistant tuberculosis strains, offering a promising approach for the development of new anti-TB agents with excellent selectivity and pharmacokinetics (Moraski et al., 2011).

Antimicrobial and Antimycobacterial Activity

- Nicotinic acid hydrazide derivatives showed antimycobacterial activity, suggesting their utility in combating tuberculosis. This study highlights the potential for developing new therapeutic agents based on the modification of pyridine 3-carboxillic acid (R.V.Sidhaye et al., 2011).

Safety and Hazards

The safety information available indicates that 6-(3,5-Dimethylpyrazol-1-yl)pyridine-3-carboxamide has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-5-8(2)15(14-7)10-4-3-9(6-13-10)11(12)16/h3-6H,1-2H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNYYBDJPZTIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)

![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)

![2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2806266.png)

![4-[(3-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2806275.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2806278.png)